9Z-octadecenoic acid, 1,1'-[1-[[(1-oxotetradecyl)oxy]methyl]-1,2-ethanediyl] ester
Overview
Description
1,2-Dioleoyl-3-Myristoyl-rac-glycerol is a triacylglycerol that contains oleic acid at the sn-1 and sn-2 positions and myristic acid at the sn-3 position . This compound is found in the fat body of male bumblebees and in certain bacteria such as Rhodococcus erythropolis, which utilize phenol or succinic acid as a carbon source . It is a lipid molecule that plays a significant role in various biological processes and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dioleoyl-3-Myristoyl-rac-glycerol can be synthesized through esterification reactions involving glycerol and the respective fatty acids. The process typically involves the following steps:
Esterification: Glycerol is reacted with oleic acid and myristic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.
Purification: The resulting product is purified using techniques such as column chromatography to obtain the desired triacylglycerol.
Industrial Production Methods
In industrial settings, the production of 1,2-Dioleoyl-3-Myristoyl-rac-glycerol may involve large-scale esterification processes using continuous reactors. The reaction conditions are optimized to achieve high yields and purity. The use of immobilized enzymes as catalysts is also explored to enhance the efficiency and selectivity of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1,2-Dioleoyl-3-Myristoyl-rac-glycerol undergoes various chemical reactions, including:
Oxidation: The double bonds in the oleic acid moieties can be oxidized to form epoxides or hydroxylated derivatives.
Hydrolysis: The ester bonds can be hydrolyzed to release free fatty acids and glycerol.
Transesterification: The ester groups can be exchanged with other alcohols or acids in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are used under mild conditions to oxidize the double bonds.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are employed to hydrolyze the ester bonds.
Transesterification: Catalysts like sodium methoxide or lipases are used to facilitate the transesterification reactions.
Major Products Formed
Oxidation: Epoxides, diols, or hydroxylated fatty acids.
Hydrolysis: Free oleic acid, myristic acid, and glycerol.
Transesterification: New triacylglycerols with different fatty acid compositions.
Scientific Research Applications
1,2-Dioleoyl-3-Myristoyl-rac-glycerol has diverse applications in scientific research, including:
Chemistry: Used as a model compound to study lipid chemistry and reactions involving triacylglycerols.
Biology: Investigated for its role in lipid metabolism and storage in organisms such as bumblebees and bacteria.
Medicine: Explored for its potential in drug delivery systems due to its biocompatibility and ability to form liposomes.
Industry: Utilized in the formulation of cosmetics and personal care products due to its emollient properties.
Mechanism of Action
The mechanism of action of 1,2-Dioleoyl-3-Myristoyl-rac-glycerol involves its interaction with lipid membranes and enzymes involved in lipid metabolism. It can be incorporated into cell membranes, affecting their fluidity and function. The compound may also serve as a substrate for lipases and other enzymes, leading to the release of free fatty acids and glycerol, which are further metabolized in cellular pathways.
Comparison with Similar Compounds
1,2-Dioleoyl-3-Myristoyl-rac-glycerol can be compared with other triacylglycerols such as:
1,2-Dioleoyl-3-Stearoyl-rac-glycerol: Contains stearic acid at the sn-3 position instead of myristic acid.
1,2-Dioleoyl-3-Linoleoyl-rac-glycerol: Contains linoleic acid at the sn-3 position.
1,3-Distearoyl-2-Myristoyl Glycerol: Contains stearic acid at the sn-1 and sn-3 positions and myristic acid at the sn-2 position.
The uniqueness of 1,2-Dioleoyl-3-Myristoyl-rac-glycerol lies in its specific fatty acid composition, which influences its physical and chemical properties, as well as its biological functions.
Properties
IUPAC Name |
[2-[(Z)-octadec-9-enoyl]oxy-3-tetradecanoyloxypropyl] (Z)-octadec-9-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H98O6/c1-4-7-10-13-16-19-22-24-26-28-31-34-37-40-43-46-52(55)58-49-50(48-57-51(54)45-42-39-36-33-30-21-18-15-12-9-6-3)59-53(56)47-44-41-38-35-32-29-27-25-23-20-17-14-11-8-5-2/h24-27,50H,4-23,28-49H2,1-3H3/b26-24-,27-25- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFLXUGKIZQFJJI-DSOYXUETSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\CCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H98O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101138013 | |
Record name | 1,1′-[1-[[(1-Oxotetradecyl)oxy]methyl]-1,2-ethanediyl] di-(9Z)-9-octadecenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101138013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
831.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35804-98-9 | |
Record name | 1,1′-[1-[[(1-Oxotetradecyl)oxy]methyl]-1,2-ethanediyl] di-(9Z)-9-octadecenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35804-98-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1′-[1-[[(1-Oxotetradecyl)oxy]methyl]-1,2-ethanediyl] di-(9Z)-9-octadecenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101138013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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